SIRT2 Inhibitor, Inactive Control, AGK7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGK7 is a compound known as an inactive control of AGK2, which is a selective inhibitor of SIRT2 (Sirtuin 2). Sirtuins are a family of proteins that play a crucial role in cellular regulation, including aging, transcription, and apoptosis. AGK7 is used primarily in scientific research to study the effects of SIRT2 inhibition and to serve as a control in experiments involving AGK2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AGK7 is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of AGK7 is built using a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups, such as cyano and quinolinyl groups, are introduced through nucleophilic substitution and other organic reactions.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of AGK7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated reactors and continuous flow systems. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to ensure the consistency and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
AGK7 undergoes various chemical reactions, including:
Oxidation: AGK7 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in AGK7.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives, while reduction can produce reduced forms of AGK7 with modified functional groups .
Applications De Recherche Scientifique
AGK7 has a wide range of scientific research applications, including:
Chemistry: Used as a control in studies involving SIRT2 inhibitors to understand the role of sirtuins in various chemical processes.
Biology: Employed in cellular studies to investigate the effects of SIRT2 inhibition on cell cycle regulation, aging, and apoptosis.
Medicine: Utilized in research on neurodegenerative diseases, such as Parkinson’s disease, to study the protective effects of SIRT2 inhibition.
Industry: Applied in the development of new therapeutic agents targeting sirtuins for various diseases
Mécanisme D'action
AGK7 acts as an inactive control for AGK2, which is a selective inhibitor of SIRT2. SIRT2 is involved in the deacetylation of α-tubulin, a process crucial for cell cycle regulation. By inhibiting SIRT2, AGK2 can reduce α-synuclein-mediated toxicity, which is relevant in models of Parkinson’s disease. AGK7, being an inactive control, does not exert these effects but is used to validate the specificity and efficacy of AGK2 in experiments .
Comparaison Avec Des Composés Similaires
AGK7 is compared with other SIRT2 inhibitors, such as:
AGK2: A potent and selective SIRT2 inhibitor with an IC50 value of 3.5 μM.
Sirt1/2-IN-2: A dual inhibitor for SIRT1 and SIRT2 with IC50 values of 1.8 μM and 2.4 μM, respectively.
Cambinol: A cell-permeable compound that inhibits SIRT1 and SIRT2 with IC50 values of 56 μM and 59 μM, respectively.
AGK7 is unique in that it serves as an inactive control, making it essential for validating the results of experiments involving active SIRT2 inhibitors .
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKBSLEHFRKGG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.